(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride

Catalog No.
S1768610
CAS No.
69861-89-8
M.F
C21H27ClN2O3S
M. Wt
423 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino...

CAS Number

69861-89-8

Product Name

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride

IUPAC Name

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423 g/mol

InChI

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1

InChI Key

PNDSXGXPDJRQAV-FYZYNONXSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Synonyms

Z-L-Lys-SBzlhydrochloride;69861-89-8;Z-LYS-SBZLHCL;AC1L4DUS;C3647_SIGMA;N-|A-Cbz-L-lysinethiobenzylesterhydrochloride;N-alpha-Cbz-L-lysinethiobenzylesterhydrochloride;S-benzyl(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioatehydrochloride;Hexanethioicacid,6-amino-2-(((phenylmethoxy)carbonyl)amino)-,S-(phenylmethyl)ester,monohydrochloride,(S)-

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Substrate for Trypsin-like Enzyme Assays

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a chromogenic substrate for trypsin-like enzymes []. Trypsin is a serine protease enzyme found in the digestive system and plays a crucial role in protein digestion. This specific compound possesses a cleavable peptide bond recognized by trypsin-like enzymes. Upon cleavage by the enzyme, the molecule releases a chromophore (a light-absorbing moiety) leading to a colorimetric change. This colorimetric change can be easily measured using a spectrophotometer, allowing for the quantification of trypsin-like enzyme activity in a sample [].

The high sensitivity of this assay makes (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride a valuable tool for researchers studying trypsin-like enzyme activity in various biological contexts. For instance, it can be used to:

  • Analyze trypsin activity in pancreatic juice or cell lysates
  • Investigate the effects of inhibitors on trypsin function
  • Monitor trypsin activity during enzyme purification procedures

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is an organic compound containing a protected amino group, a carboxylic acid functionality, and a thioester moiety. Information on its origin and specific research significance is currently limited. However, its structure suggests potential applications in peptide synthesis or as a precursor for other functional molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central hexane chain with a chiral center denoted by (S).
  • An amino group (NH2) at position 6 on the chain.
  • A protected amino group with a benzyloxycarbonyl (Cbz) group at position 2.
  • A thioester linkage (C-S-C) connecting the benzyl group (CH2-Ph) with the hexane chain.
  • A hydrochloride salt (HCl) for charge balance.

The presence of the Cbz group suggests the molecule could be a precursor for a peptide fragment, as the Cbz group is a common protecting group for amino functionality in peptide synthesis []. The thioester linkage might be involved in further transformations to generate other functional groups.


Chemical Reactions Analysis

  • Cbz deprotection: The Cbz group can be removed under specific conditions (acidic or catalytic) to reveal the free amino group, making it available for further reactions in peptide synthesis [].
  • Hydrolysis of the thioester: The thioester bond can be cleaved under basic or enzymatic conditions, potentially leading to a carboxylic acid and a thiol-containing molecule.

Dates

Modify: 2023-08-15

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